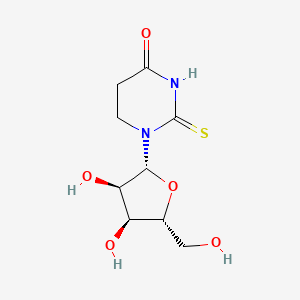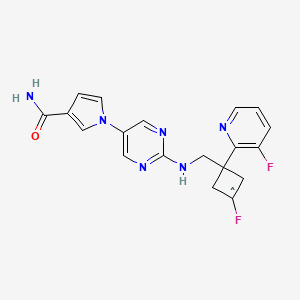
CID 156588657
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 156588657” is a chemical substance registered in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of CID 156588657 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and reaction conditions are typically documented in scientific literature and patents. For instance, one common method involves the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching with an aqueous solution to obtain an intermediate . This intermediate can then be further processed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
CID 156588657 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The specific conditions, such as temperature, pressure, and solvent, would depend on the desired reaction and the nature of the compound.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form. Substitution reactions would result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
CID 156588657 has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: It may have applications in biological studies, such as enzyme inhibition or protein binding studies.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, or other industrial products.
Wirkmechanismus
The mechanism of action of CID 156588657 involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to CID 156588657 include those with similar chemical structures or functional groups. Examples of similar compounds might include other phenylacetic acid derivatives or compounds with similar substituents.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties and potential applications. This could include its specific reactivity, stability, or biological activity, which makes it particularly valuable for certain research or industrial applications.
Eigenschaften
Molekularformel |
C19H17F2N6O |
|---|---|
Molekulargewicht |
383.4 g/mol |
InChI |
InChI=1S/C19H17F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10H,6-7,11H2,(H2,22,28)(H,24,25,26) |
InChI-Schlüssel |
NSOZGOFHXKEHCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1[C](CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


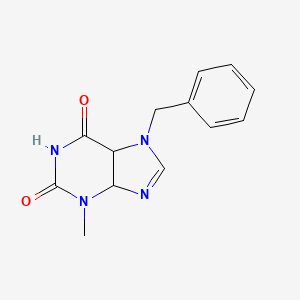
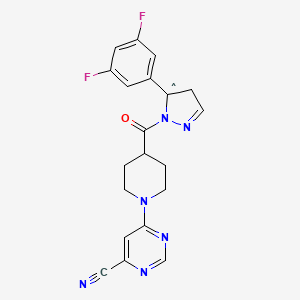
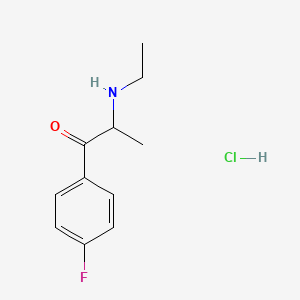
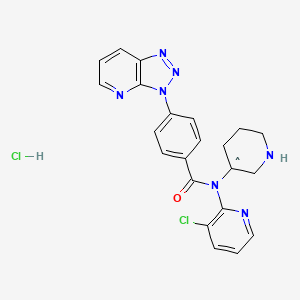
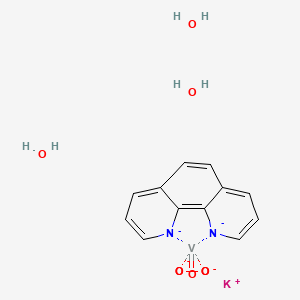
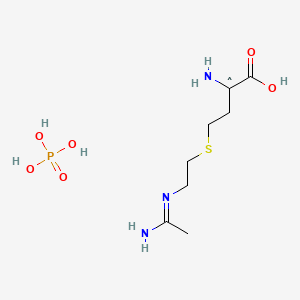


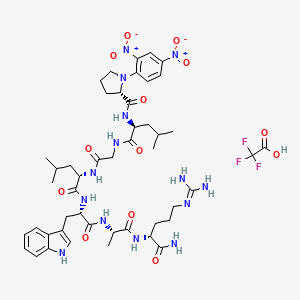
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
![(4S)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(3S,6R,11R,14S,17S,23S)-11-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-14-(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3-methyl-2,5,13,16,19,22-hexaoxo-8,9-dithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosan-6-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B15133881.png)
![Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)

